molecular formula C11H10O B13525440 2-Methyl-2-(2-phenylethynyl)oxirane

2-Methyl-2-(2-phenylethynyl)oxirane

Cat. No.: B13525440
M. Wt: 158.20 g/mol
InChI Key: HYEQJEGVUXNHPP-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenylethynyl)oxirane is a specialized epoxide compound with the CAS Registry Number 7065-27-2 and a molecular formula of C11H10O . This compound is of significant interest in organic synthesis and polymerization research, particularly for investigating the regioselectivity of oxirane ring-opening reactions . The presence of the phenylethynyl substituent can influence the reaction pathway; studies on similar phenyl-containing oxiranes have shown that strong base nucleophiles typically favor attack at the less substituted (β) carbon, while single electron transfer reagents can lead to exclusive opening at the more substituted (α) carbon . Researchers can utilize this compound to synthesize more complex molecular architectures or to study the formation of organometallic intermediates . The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-methyl-2-(2-phenylethynyl)oxirane

InChI

InChI=1S/C11H10O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,9H2,1H3

InChI Key

HYEQJEGVUXNHPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 2 Phenylethynyl Oxirane

Direct Epoxidation Strategies

Direct epoxidation is a common and straightforward method for synthesizing epoxides, where a carbon-carbon double bond is oxidized. libretexts.org For the target molecule, the logical precursor would be 3-methyl-4-phenylbut-3-en-1-yne , an enyne containing the required carbon skeleton.

The reaction of an alkene with a peroxycarboxylic acid (peracid) is a classic and widely used method for epoxidation. libretexts.orglibretexts.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently employed for this transformation. libretexts.org The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peracid to the alkene π-bond. mdma.ch

The rate of this reaction is influenced by the nature of the alkene, with more electron-rich, nucleophilic double bonds reacting faster. libretexts.orgmdma.ch The process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting epoxide. libretexts.org In the context of synthesizing 2-Methyl-2-(2-phenylethynyl)oxirane from its enyne precursor, the peracid would selectively attack the more nucleophilic C=C double bond over the C≡C triple bond. Direct epoxidation of alkynes with peracids is generally more complex and can yield unstable oxirenes that undergo rearrangement. masterorganicchemistry.com

Table 1: Representative Conditions for Peracid-Mediated Epoxidation

Oxidant Solvent(s) Typical Temperature Typical Yield Reference(s)
m-CPBA Chloroform, Dioxane, Ether 0 °C to Room Temp. ~75% libretexts.orglibretexts.org
Peracetic Acid Acetic Acid, Dichloromethane Room Temp. Variable mdma.chresearchgate.net

Transition metal-catalyzed epoxidations offer an alternative to peracid-mediated methods and are of great industrial and academic importance. bohrium.comacs.org These systems often utilize more environmentally benign and safer terminal oxidants, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.net A variety of transition metals, including molybdenum, tungsten, manganese, and iron, have been shown to effectively catalyze the epoxidation of alkenes. researchgate.net

For the epoxidation of enynes to produce alkynyloxiranes, manganese-based catalysts have been successfully employed. researchgate.net The catalytic cycle typically involves the formation of a high-valent metal-oxo species, which then transfers its oxygen atom to the alkene. The choice of metal and ligand can significantly influence the reaction's efficiency and selectivity.

Table 2: Examples of Transition Metal Catalysis Systems for Epoxidation

Catalyst System Oxidant Substrate Type Key Features Reference(s)
Molybdenum or Tungsten Complexes H₂O₂ Alkenes High activity researchgate.net
Manganese Salen Complexes NaOCl, H₂O₂ Enynes, Alkenes Can provide enantioselectivity researchgate.net
Iron Complexes H₂O₂ Alkenes Utilizes an abundant, non-toxic metal researchgate.net

Precursor Design and Functional Group Interconversions

Beyond the direct oxidation of an enyne, this compound can be synthesized through methods that rely on the cyclization of a carefully designed acyclic precursor. These routes involve key functional group interconversions.

A primary alternative is the intramolecular cyclization of a halohydrin. For instance, the precursor 1-chloro-3-methyl-4-phenyl-1-butyn-3-ol can be treated with a base to induce an intramolecular SN2 reaction. The alkoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile, displacing the chloride on the adjacent carbon to form the oxirane ring.

Another powerful strategy involves the ring closure of a diol precursor. researchgate.net This method would start with 3-methyl-1-phenyl-1-butyne-3,4-diol . A key step is the regioselective monosulfonation of one of the hydroxyl groups (e.g., converting it to a tosylate), creating a good leaving group. Subsequent treatment with a base facilitates the deprotonation of the remaining hydroxyl group, which then closes the ring via nucleophilic attack, displacing the tosylate to yield the desired epoxide. researchgate.net

The synthesis of these precursors is also a critical consideration. The propargyl alcohol precursor, 3-methyl-1-phenylbut-1-yn-3-ol , can be readily prepared by the addition of a phenylethynyl organometallic reagent (such as phenylethynylmagnesium bromide or phenylethynyllithium) to acetone.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires careful control of selectivity, particularly when multiple reactive sites are present in the precursor.

Chemoselectivity is the paramount consideration in the direct epoxidation of the enyne precursor, 3-methyl-4-phenylbut-3-en-1-yne . The reaction must selectively oxidize the carbon-carbon double bond while leaving the carbon-carbon triple bond intact. Generally, the higher electron density of the C=C bond makes it more nucleophilic and thus more susceptible to electrophilic attack by epoxidizing agents compared to the C≡C bond. libretexts.org This inherent reactivity difference often allows for selective epoxidation of the double bond. However, the choice of oxidant and reaction conditions can be fine-tuned to maximize this selectivity and prevent side reactions at the alkyne moiety. researchgate.net

Regioselectivity is a key factor in the synthesis pathways involving functional group interconversions. For example, in the diol cyclization method, the ability to selectively functionalize one hydroxyl group over the other is crucial for ensuring the formation of the correct epoxide isomer. Steric and electronic factors around the two hydroxyl groups in the diol precursor would dictate the regiochemical outcome of the initial monosulfonation step.

The stereochemistry of the precursor can also be critical. In syntheses proceeding through enyne epoxidation, the use of a cis- or trans-enyne will stereospecifically yield the corresponding cis- or trans-alkynyloxirane. researchgate.net While the target molecule itself does not have cis/trans isomers on the oxirane ring, this principle is fundamental in the synthesis of related substituted epoxides.

Chemical Reactivity and Transformations of 2 Methyl 2 2 Phenylethynyl Oxirane

Epoxide Ring-Opening Reactions: A Theoretical Overview

The high reactivity of the three-membered epoxide ring is a result of significant ring strain, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. These reactions can proceed through different pathways depending on the reaction conditions and the nature of the attacking nucleophile.

Nucleophilic Ring Opening

Nucleophilic attack on the epoxide ring is the most common mode of transformation for this class of compounds. The regioselectivity of this attack on an unsymmetrically substituted epoxide like 2-Methyl-2-(2-phenylethynyl)oxirane is a key aspect of its reactivity.

Acid-Catalyzed Pathways

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. For unsymmetrical epoxides, the attack of the nucleophile generally occurs at the more substituted carbon atom due to the development of a partial positive charge at this position, which can be stabilized by the adjacent substituents. organic-chemistry.orglibretexts.orgkhanacademy.org In the case of this compound, this would suggest a preference for nucleophilic attack at the tertiary carbon bearing the methyl and phenylethynyl groups. However, without experimental data, this remains a theoretical prediction.

Base-Catalyzed Pathways

Under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. libretexts.orgnih.gov In this pathway, the nucleophile attacks the sterically less hindered carbon atom of the epoxide. For this compound, this would imply that nucleophilic attack would preferentially occur at the methylene (B1212753) (-CH2-) carbon of the oxirane ring. Strong nucleophiles are typically required for this type of reaction. libretexts.org

Organometallic Reagent-Mediated Ring Opening (e.g., Grignard, Organolithium)

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles and strong bases that readily react with epoxides. libretexts.orgvaia.com The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. libretexts.orgvaia.com The reaction of this compound with these reagents would be expected to yield tertiary alcohols after acidic workup. While general mechanisms are well-established, specific yields and reaction conditions for this particular substrate are not documented. libretexts.orgdoubtnut.com

Hydride Reductions (e.g., DIBAL-H, LiAlH₄)

Hydride reagents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are capable of reducing epoxides to alcohols. adichemistry.commasterorganicchemistry.comlibretexts.org The reaction with LiAlH₄ is a nucleophilic addition of a hydride ion, which typically attacks the less sterically hindered carbon atom of the epoxide ring. adichemistry.commasterorganicchemistry.com DIBAL-H, a bulkier reducing agent, can also be used for this transformation, often exhibiting high regioselectivity. organic-chemistry.orgdavuniversity.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com The reduction of this compound with these reagents would be expected to produce a secondary alcohol.

Ring Opening with Other Heteroatom Nucleophiles (e.g., N, O, S, Halides)

Epoxides can be opened by a variety of other nucleophiles containing heteroatoms such as nitrogen (amines), oxygen (alcohols, water), sulfur (thiols), and halides. rroij.comarkat-usa.orgdigitellinc.comresearchgate.netyoutube.comrsc.orgrsc.org

Nitrogen Nucleophiles: Amines can open the epoxide ring to form β-amino alcohols. The regioselectivity depends on the reaction conditions (acidic or basic) and the structure of the amine and epoxide. rroij.comresearchgate.netrsc.org

Oxygen Nucleophiles: In the presence of acid or base, alcohols can act as nucleophiles to yield alkoxy alcohols. Hydrolysis with water leads to the formation of diols.

Sulfur Nucleophiles: Thiols react with epoxides, usually under basic conditions, to produce β-hydroxy sulfides. arkat-usa.orgdigitellinc.comyoutube.comrsc.org

Halide Nucleophiles: The reaction with hydrogen halides (HX) results in the formation of halohydrins. Under acidic conditions, the halide ion attacks the more substituted carbon.

While these general reactions are well-documented for a wide range of epoxides, specific studies detailing the outcomes and conditions for this compound are absent from the current body of scientific literature. The electronic effects of the phenylethynyl group, a π-system capable of delocalization, could influence the regioselectivity of these reactions in ways that differ from simple alkyl or aryl substituted epoxides. Without dedicated research, any discussion of its specific reactivity remains in the realm of chemical prediction rather than established fact.

Summary of Predicted Reactivity

Reagent/ConditionProbable Site of Nucleophilic AttackExpected Product Class
Acid-Catalyzed More substituted carbon (C-2)Diols, Halohydrins, etc.
Base-Catalyzed Less substituted carbon (C-3)Diols, Alkoxy alcohols, etc.
Organometallic Less substituted carbon (C-3)Tertiary Alcohols
Hydride Reductants Less substituted carbon (C-3)Secondary Alcohols
Heteroatom (N, O, S) Varies with conditionsβ-Amino alcohols, Diols, β-Hydroxy sulfides

Lewis Acid Catalyzed Ring Opening

Lewis acids are effective catalysts for the ring-opening of epoxides, including this compound. nih.gov The coordination of the Lewis acid to the oxygen atom of the oxirane ring polarizes the C-O bonds, facilitating nucleophilic attack. This process can lead to the formation of a variety of products depending on the nucleophile and reaction conditions. For instance, the reaction of methylenecyclopropanes with diphenylphosphine (B32561) oxide in the presence of a Lewis acid and sulfur or selenium results in homoallylic thiol or selenol derivatives. nih.gov Similarly, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines can lead to the formation of enantiopure (E)-allylamines. nih.gov

Frustrated Lewis Pair (FLP)-Mediated Transformations

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct, can mediate the ring-opening of epoxides. researchgate.net This reactivity is characterized by the activation of the epoxide by the Lewis acid, followed by a nucleophilic attack from the Lewis base. researchgate.net The reaction of FLPs with epoxides like 2-methyloxirane and 2-phenyloxirane has been shown to yield six- and seven-membered heterocycles. researchgate.net This type of transformation highlights the unique reactivity of FLPs in activating and cleaving C-O bonds in cyclic ethers. researchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening

The regioselectivity of the oxirane ring-opening is a critical aspect, determining which of the two carbon atoms of the ring is attacked by the nucleophile. In the case of this compound, the substitution pattern significantly influences the outcome. Generally, in base-catalyzed or nucleophilic ring-opening, the nucleophile attacks the less substituted carbon atom (β-opening). researchgate.net Conversely, under acidic conditions, the reaction often proceeds via a carbocation-like transition state, favoring attack at the more substituted carbon atom (α-opening) that can better stabilize a positive charge. researchgate.netnih.gov

The stereochemistry of the ring-opening is also a key consideration. For example, the ring-opening of enantiomerically enriched 2-aryl oxetanes with aryl borates can proceed with a predominant retention of configuration, indicating a syn-stereoselective ring opening. nih.gov In contrast, the introduction of a directing group, such as a hydroxyl group in an azetidinol, can lead to a predominant inversion of configuration. nih.gov

Reactions Involving the Phenylethynyl Moiety

The phenylethynyl group, with its carbon-carbon triple bond, offers a second reactive site within the molecule, enabling a range of transformations independent of the oxirane ring.

Cycloaddition Reactions (e.g., [2+1] cycloadditions leading to cyclopropanes)

The alkyne functionality of the phenylethynyl group can participate in various cycloaddition reactions. While specific examples for this compound are not detailed in the provided search results, the general reactivity of alkynes suggests their potential to undergo [2+1] cycloadditions to form cyclopropane (B1198618) derivatives. Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic systems. researchgate.netnih.gov

Palladium-Catalyzed Transformations (e.g., Sonogashira Couplings on Derivatives)

The terminal alkyne of a derivative of this compound could be susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.org This reaction is typically carried out under mild conditions using a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.org This methodology is widely used for the formation of carbon-carbon bonds and has been applied in the synthesis of complex molecules. wikipedia.orgnih.gov Palladium catalysts are also employed in other transformations, such as the cyclization of 2-vinylthiiranes with heterocumulenes. capes.gov.br

Mechanistic Investigations

Elucidation of Reaction Pathways

The ring-opening of epoxides is a cornerstone of organic synthesis, proceeding primarily through SN1 or SN2-type mechanisms, the prevalence of which is dictated by reaction conditions and substrate structure. For 2-Methyl-2-(2-phenylethynyl)oxirane, the substitution pattern is the dominant factor in determining the reaction pathway.

Under acidic conditions, the reaction pathway involves protonation of the epoxide oxygen, followed by cleavage of a carbon-oxygen bond. Due to the structure of this compound, the C2-O bond is significantly weaker. The cleavage of this bond leads to the formation of a tertiary carbocation intermediate, which is resonance-stabilized by the adjacent phenyl ring and the phenylethynyl group. This SN1-like pathway ensures that nucleophilic attack occurs exclusively at the C2 position.

In base-catalyzed or neutral nucleophilic conditions, the reaction typically follows an SN2 mechanism. While SN2 reactions on epoxides usually favor attack at the less sterically hindered carbon, the electronic activation at the C2 position of this compound can direct the nucleophile to this site. Studies on analogous compounds like 2-phenylthiirane (B14744496) have shown that reactions can become non-regiospecific, with attacks occurring at both C2 and C3. rsc.org However, the strong stabilizing effect of the phenyl and ethynyl (B1212043) groups at C2 in the target molecule would likely favor attack at this more substituted position, even under SN2 conditions. This represents a deviation from the typical steric-driven regioselectivity.

Frustrated Lewis Pairs (FLPs) have also been shown to mediate the ring-opening of substituted epoxides. researchgate.net This pathway involves a concerted or stepwise interaction of the Lewis acid and Lewis base components of the FLP with the epoxide, leading to the formation of zwitterionic heterocyclic products. researchgate.net

Transition State Analysis

Computational studies are essential for understanding the high-energy, transient species that govern reaction outcomes. The analysis of transition states in the reactions of this compound provides insight into regioselectivity and reaction kinetics.

For the SN1-like acid-catalyzed pathway, the rate-determining step is the formation of the carbocation. The transition state leading to this intermediate exhibits significant C2-O bond elongation and a developing positive charge on the C2 carbon. This charge is delocalized into the π-systems of the phenyl and phenylethynyl groups, resulting in a highly stabilized transition state. Harmonic frequency computations on similar systems confirm that such structures correspond to transition states by possessing a single imaginary frequency. researchgate.net

In the SN2 pathway, the transition state involves the simultaneous attack of the nucleophile on one side of the carbon and the breaking of the C-O bond on the opposite side. For an attack at C2, the transition state would be highly crowded. However, electronic stabilization can lower its energy. Theoretical investigations into H-atom abstraction reactions, which are analogous to the bond-forming/bond-breaking processes in SN2 reactions, show that the stability of radical centers on substituted carbons can significantly lower the energy barriers. researchgate.net For this compound, the transition state for nucleophilic attack at C2, while sterically demanding, is electronically stabilized, making it a viable pathway.

Kinetic and Thermodynamic Considerations

Both kinetic and thermodynamic factors play a crucial role in the reactions of this compound. The high ring strain of the three-membered oxirane ring (approximately 13 kcal/mol) makes ring-opening reactions thermodynamically favorable.

Kinetic Control : The rate of the reaction is determined by the activation energy (energy barrier) of the rate-determining step. In acid-catalyzed reactions of this compound, the formation of the highly stabilized carbocation-like transition state leads to a low activation energy and thus a fast reaction rate. Kinetic studies on the substitution reactions of platinum complexes have shown that steric hindrance can significantly affect reaction rates, with bulkier nucleophiles reacting slower. rsc.org A similar principle would apply here, where the accessibility of the C2 and C3 positions to the incoming nucleophile would influence the kinetic product distribution.

Thermodynamic Control : The product distribution is governed by the relative stability of the final products. In some cases, a reaction may initially form a less stable kinetic product, which can then rearrange to a more stable thermodynamic product if the reaction conditions allow for equilibrium to be reached. For instance, in certain multicomponent reactions, a dihydro-isoquinoline derivative was found to convert into the thermodynamically more stable 2H-isoindol derivative. rsc.org In the ring-opening of this compound, the thermodynamic product will be the one with the most stable arrangement of substituents, which is typically the result of an attack at the most substituted carbon, C2.

The following table presents data from a theoretical study on a related system, highlighting how different reaction sites have different energy barriers.

Reaction SiteSystemCalculated Energy Barrier (kcal/mol)Reference
α-positionn-Butanol + CH₃ radicalLow researchgate.net
β-positionn-Butanol + CH₃ radicalHigh researchgate.net
α-position2-Methoxyethanol + CH₃ radicalLow researchgate.net
β-position2-Methoxyethanol + CH₃ radicalMedium researchgate.net

These data illustrate that the electronic environment of a reaction site has a profound impact on the kinetic feasibility of a reaction, a principle that is directly applicable to the analysis of this compound.

Stereochemical Aspects

Chiral Synthesis and Resolution

The synthesis of enantiomerically pure 2-Methyl-2-(2-phenylethynyl)oxirane, which possesses a single stereocenter at the C2 position of the oxirane ring, can be approached through several established methodologies for asymmetric epoxidation. Given the tertiary nature of the epoxide, two primary strategies are considered: the asymmetric epoxidation of the corresponding trisubstituted alkene and the asymmetric Corey-Chaykovsky epoxidation of the corresponding ketone.

One plausible route involves the asymmetric epoxidation of the precursor alkene, 1-methyl-1-(2-phenylethynyl)ethene. Various catalytic systems have been developed for the enantioselective epoxidation of unfunctionalized alkenes. nih.gov For instance, chiral catalysts derived from transition metals like manganese, titanium, or ruthenium, in combination with a chiral ligand, can facilitate the transfer of an oxygen atom to one face of the double bond with high enantioselectivity.

Alternatively, the synthesis can commence from the corresponding ketone, 1-phenyl-3-butyn-2-one. The catalytic asymmetric Corey-Chaykovsky epoxidation of ketones using a chiral catalyst, such as a heterobimetallic La-Li₃-BINOL complex, has been shown to produce 2,2-disubstituted terminal epoxides in high yields and excellent enantioselectivity. mdpi.com This method involves the addition of a sulfur ylide to the ketone, guided by the chiral catalyst to afford the desired enantiomer of the epoxide.

Kinetic resolution of racemic this compound presents another viable strategy for obtaining enantiomerically enriched material. This can be achieved through enantioselective reactions, such as hydrolysis or alcoholysis, catalyzed by chiral catalysts. For example, the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes is a powerful method for resolving terminal epoxides, although its efficiency with tetrasubstituted epoxides can vary.

Below is a hypothetical data table illustrating the potential outcomes of chiral synthesis methods based on literature precedents for analogous compounds.

Table 1: Plausible Asymmetric Synthesis Routes for this compound

Entry Synthetic Method Precursor Chiral Catalyst/Reagent Expected Enantiomeric Excess (ee)
1 Asymmetric Epoxidation 1-methyl-1-(2-phenylethynyl)ethene Chiral Mn(salen) complex >90%
2 Asymmetric Corey-Chaykovsky Epoxidation 1-phenyl-3-butyn-2-one La-Li₃-BINOL complex >95%
3 Kinetic Resolution Racemic this compound Chiral Co(salen) complex >98% (for recovered epoxide)

Diastereoselectivity and Enantioselectivity in Transformations

The transformations of chiral this compound are expected to proceed with a high degree of stereoselectivity, governed by the inherent strain of the three-membered ring and the steric and electronic nature of its substituents. The ring-opening reactions of epoxides are classic examples of stereospecific processes.

In nucleophilic ring-opening reactions under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon atom via an Sₙ2 mechanism. However, in the case of this compound, both carbons of the epoxide ring are part of the quaternary center. In such cases, the attack occurs at one of the electrophilic carbon atoms of the oxirane. The presence of the methyl and phenylethynyl groups on the same carbon atom creates a sterically demanding environment.

The outcome of the reaction is the inversion of configuration at the carbon atom that is attacked. youtube.com If a single enantiomer of the epoxide is used, the reaction will lead to a single enantiomer of the product, thus being an enantioselective transformation. If a racemic mixture of the epoxide is used and the nucleophile is achiral, a racemic mixture of the product will be obtained. However, if a chiral nucleophile is used with a racemic epoxide, diastereomeric products can be formed in unequal amounts, a process known as diastereoselective resolution.

The following table illustrates the expected stereochemical outcome for the nucleophilic ring-opening of (R)-2-Methyl-2-(2-phenylethynyl)oxirane with various nucleophiles.

Table 2: Predicted Stereochemical Outcomes of Nucleophilic Ring-Opening of (R)-2-Methyl-2-(2-phenylethynyl)oxirane

Entry Nucleophile (Nu⁻) Product Expected Stereochemistry
1 CH₃O⁻ (S)-2-methoxy-2-methyl-4-phenyl-3-butyn-1-ol Inversion of configuration
2 CN⁻ (S)-3-hydroxy-3-methyl-5-phenyl-4-butynenitrile Inversion of configuration
3 PhS⁻ (S)-2-methyl-2-(phenylthio)-4-phenyl-3-butyn-1-ol Inversion of configuration
4 N₃⁻ (S)-1-azido-2-methyl-4-phenyl-3-butyn-2-ol Inversion of configuration

Stereochemical Inversion and Retention Mechanisms

The stereochemical outcome of reactions at the chiral center of this compound is predominantly governed by the reaction mechanism.

Stereochemical Inversion: The most common mechanism for the ring-opening of epoxides with nucleophiles is the Sₙ2 mechanism. youtube.com This mechanism involves a backside attack of the nucleophile on one of the carbon atoms of the epoxide ring. The attack occurs from the side opposite to the C-O bond that is breaking. This concerted process leads to an inversion of the stereochemical configuration at the site of attack. For this compound, any nucleophilic attack on the chiral C2 carbon will result in the inversion of its absolute configuration. For example, if the starting material is the (R)-enantiomer, the product formed will have the (S)-configuration at that carbon.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For unsymmetrical epoxides, DFT calculations are instrumental in mapping the potential energy surface for reactions such as nucleophilic ring-opening. By calculating the energies of reactants, transition states, and products, DFT can predict the activation energy (reaction barrier) for different possible reaction pathways. acs.orgresearchgate.net

In the case of 2-Methyl-2-(2-phenylethynyl)oxirane, a nucleophile can attack either the tertiary carbon (Cα) bearing the methyl and phenylethynyl groups or the methylene (B1212753) carbon (Cβ). DFT calculations can determine which of these pathways is kinetically favored by identifying the transition state with the lower energy. These calculations typically show that under neutral or basic conditions, where the reaction follows an SN2 mechanism, attack at the sterically less hindered Cβ is associated with a lower activation barrier. chemistrysteps.com Conversely, under acidic conditions, protonation of the epoxide oxygen leads to a transition state with significant carbocationic character, and the pathway involving attack at the more substituted Cα, which can better stabilize a positive charge, becomes energetically favorable. researchgate.netresearchgate.net

Reaction ConditionPredicted Site of AttackRelative Activation Energy (Qualitative)Controlling Factors
Basic/NucleophilicMethylene (Cβ)LowerSteric Hindrance
AcidicTertiary (Cα)LowerTransition State Stability (Carbocation Character)

Activation Strain Analysis

The Activation Strain Model (ASM), also known as Distortion/Interaction Analysis, is a computational method that provides deep insight into the controlling factors of a reaction barrier. rsc.org The model decomposes the potential energy surface (ΔE) along a reaction coordinate into two components: the activation strain (ΔEstrain) and the interaction energy (ΔEint). rsc.org

ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ)

Activation Strain (ΔEstrain): This term represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at a specific point along the reaction coordinate.

Interaction Energy (ΔEint): This term accounts for the stabilizing interactions (electrostatic, orbital, etc.) between the two distorted reactants.

For the ring-opening of a model unsymmetrical epoxide like 2,2-dimethyloxirane, ASM reveals that the regioselectivity is dictated by the interplay between these two factors. researchgate.netrsc.org

Under Basic Conditions: With a strong nucleophile like OH⁻, the interaction energy is the dominant factor. The strong Pauli (steric) repulsion between the nucleophile and the bulky substituents on the tertiary carbon makes the ΔEint for attack at this position highly unfavorable. Consequently, the reaction proceeds via attack at the less sterically hindered carbon, which has a more stabilizing interaction energy profile. researchgate.net

Under Acidic Conditions: With a weak nucleophile like water, the interaction energy is much weaker. Here, the activation strain controls the regioselectivity. Protonation of the epoxide weakens the Cα-O bond more than the Cβ-O bond, effectively pre-distorting the molecule for attack at the tertiary Cα position. This pre-distortion means less strain energy is required to reach the transition state for attack at the more substituted carbon. researchgate.netrsc.org

ConditionDominant Term in ASMFavored Attack SiteRationale
BasicInteraction Energy (ΔEint)Less Substituted (Cβ)Avoidance of steric (Pauli) repulsion leads to a more stabilizing interaction. researchgate.net
AcidicStrain Energy (ΔEstrain)More Substituted (Cα)Protonation pre-distorts the epoxide, lowering the strain needed for attack at the tertiary carbon. rsc.org

Molecular Orbital Analysis in Epoxide Ring Opening

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the epoxide).

In the ring-opening of this compound, the nucleophile donates electrons from its HOMO into the LUMO of the epoxide. The LUMO of an epoxide is typically a σ* antibonding orbital associated with the C-O bonds. ic.ac.uk

Under Basic/Neutral Conditions: For an unsymmetrical epoxide, the LUMO is generally lower in energy and has a larger coefficient (lobe) on the less substituted carbon atom. ic.ac.uk This indicates that the most favorable orbital overlap for nucleophilic attack occurs at this position, leading to the observed regioselectivity.

Under Acidic Conditions: When the epoxide oxygen is protonated, the electronic structure changes significantly. The protonated oxygen becomes much more electronegative, drawing electron density away from the carbon atoms and lowering the energy of the LUMO, making the epoxide a better electrophile. Importantly, the LUMO's character shifts, and its energy becomes lower on the more substituted carbon atom. ic.ac.uk This is because this carbon can better accommodate the partial positive charge that develops as the C-O bond breaks, reflecting an SN1-like character. This shift in the LUMO directs the weak nucleophile to attack the more substituted carbon.

Prediction of Regio- and Stereoselectivity

Based on the computational principles derived from DFT, ASM, and FMO analyses, clear predictions can be made for the ring-opening of this compound.

Regioselectivity: The site of nucleophilic attack is highly dependent on the reaction conditions.

Strong nucleophiles in basic or neutral media will attack the less substituted methylene (Cβ) position due to steric hindrance. chemistrysteps.com

Weak nucleophiles under acidic catalysis will attack the more substituted tertiary (Cα) position, as this carbon can better stabilize the partial positive charge in the SN1-like transition state. chemistrysteps.comyoutube.com

Stereoselectivity: The ring-opening reaction is stereospecific. Whether under acidic or basic conditions, the reaction proceeds via an SN2-type mechanism where the nucleophile attacks the carbon atom from the side opposite to the C-O bond. This leads to an inversion of configuration at the center of attack. chemistrysteps.com If the attacked carbon is a stereocenter, its stereochemistry will be inverted in the product.

Reaction TypeAttacking NucleophilePredicted RegioselectivityPredicted Stereochemistry
Base-CatalyzedStrong (e.g., RO⁻, CN⁻)Attack at less substituted CβInversion of configuration
Acid-CatalyzedWeak (e.g., H₂O, ROH)Attack at more substituted CαInversion of configuration

Computational Design of Catalytic Systems

Computational chemistry is an indispensable tool for the rational design of new and improved catalysts for reactions involving epoxides. researchgate.net By modeling reaction pathways, researchers can screen potential catalysts in silico before undertaking expensive and time-consuming experimental work. nih.gov

DFT calculations can be used to:

Elucidate Catalytic Mechanisms: Determine the step-by-step mechanism of a catalyzed reaction, identifying key intermediates and transition states. mdpi.com

Evaluate Catalyst Performance: Calculate activation barriers for a reaction with different catalysts to predict their relative efficiencies. A lower calculated barrier suggests a more active catalyst.

Optimize Catalyst Structure: Modify the ligands or structure of a model catalyst computationally and assess how these changes affect reactivity and selectivity. This allows for the targeted design of catalysts with desired properties. mdpi.com

For instance, computational methods have been used to design silica-based catalysts for the fixation of CO₂ into epoxides to form cyclic carbonates. researchgate.net Similarly, DFT studies can rationalize the regio- and stereocontrol in organocatalyzed ring-opening reactions, identifying key noncovalent interactions that govern the stereochemical outcome. acs.org This in silico approach accelerates the discovery of efficient and selective catalytic systems for the functionalization of epoxides like this compound.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

2-Methyl-2-(2-phenylethynyl)oxirane serves as a valuable starting material for the synthesis of complex organic molecules due to the inherent reactivity of its epoxide and alkyne functionalities. The epoxide ring can undergo nucleophilic ring-opening reactions, while the phenylethynyl group can participate in various addition and cycloaddition reactions. This dual reactivity allows for the sequential or simultaneous introduction of different functional groups and the construction of elaborate molecular scaffolds. ontosight.ai

The strategic placement of the methyl group on the oxirane ring influences the regioselectivity of ring-opening reactions, providing a level of control in the synthesis of chiral molecules. The phenyl group on the alkyne can be modified to include various substituents, further expanding the diversity of accessible molecular structures. This adaptability makes this compound a key intermediate in the assembly of complex natural products and medicinally relevant compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazoles, Indoles)

The reactivity of this compound has been harnessed for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds. pitt.edunih.gov

Pyrroles: The synthesis of pyrroles can be achieved through various pathways involving this compound. One approach involves the reaction with primary amines, where the amine attacks the epoxide, followed by cyclization and subsequent rearrangement to form the pyrrole (B145914) ring. organic-chemistry.orgnih.govgoogle.comnih.gov Different catalysts and reaction conditions can be employed to control the regioselectivity and yield of the desired pyrrole derivatives.

Pyrazoles: The construction of the pyrazole (B372694) ring system often involves the reaction of this compound with hydrazine (B178648) derivatives. organic-chemistry.orgnih.govnih.govyoutube.comslideshare.net The reaction typically proceeds through a condensation reaction followed by cyclization. The substitution pattern on the resulting pyrazole can be influenced by the choice of hydrazine and the reaction conditions. For instance, using substituted hydrazines allows for the introduction of various groups onto the pyrazole nitrogen. mdpi.com

Indoles: Indole (B1671886) synthesis using this compound can be accomplished through multi-step sequences. bhu.ac.inorgsyn.orgnih.govorganic-chemistry.orgorgsyn.orgyoutube.com A common strategy involves the initial reaction of the oxirane with an aniline (B41778) derivative. The resulting intermediate can then undergo intramolecular cyclization, often promoted by a catalyst, to form the indole scaffold. The substitution on the aniline and the reaction conditions play a crucial role in determining the final indole product.

Synthesis of Oxygen-Containing Heterocycles (e.g., Tetrahydrofurans, Pyrans)

The oxirane ring of this compound is a key feature for its use in the synthesis of oxygen-containing heterocycles.

Tetrahydrofurans: The synthesis of substituted tetrahydrofurans can be achieved through the intramolecular cyclization of intermediates derived from this compound. nih.govnih.gov This often involves a nucleophilic attack on the epoxide, followed by a subsequent ring-closing reaction. The stereochemistry of the resulting tetrahydrofuran (B95107) can be controlled by using chiral catalysts or auxiliaries. researchgate.net

Pyrans: The construction of pyran rings can be accomplished through various cycloaddition reactions involving the phenylethynyl group of this compound. researchgate.netnih.gov For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene can lead to the formation of a six-membered pyran ring. The regioselectivity and stereoselectivity of such reactions can be influenced by the choice of diene and the use of Lewis acid catalysts.

Construction of Carbocyclic Systems (e.g., Cyclopropanes)

The phenylethynyl group of this compound can participate in reactions that lead to the formation of carbocyclic rings. A notable example is the synthesis of cyclopropanes. organic-chemistry.org This can be achieved through a Simmons-Smith cyclopropanation reaction of the alkyne moiety. mdpi.com This reaction involves the use of a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, which adds across the triple bond to form a cyclopropane (B1198618) ring. The presence of the oxirane ring can influence the stereochemical outcome of the cyclopropanation.

Precursor to Diverse Chemical Scaffolds

The dual reactivity of this compound makes it a valuable precursor for a wide array of chemical scaffolds beyond the specific heterocycles and carbocycles mentioned above. The epoxide can be opened with a variety of nucleophiles, including alcohols, thiols, and halides, to introduce diverse functionalities. ontosight.ai The alkyne can undergo a multitude of transformations, such as hydration, hydrogenation, and various coupling reactions, to further functionalize the molecule. This versatility allows for the generation of a library of compounds with diverse structural features from a single starting material, which is highly advantageous in drug discovery and materials science.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems

The synthesis and transformation of 2-Methyl-2-(2-phenylethynyl)oxirane present unique challenges and opportunities for the development of innovative catalytic systems. The sterically demanding nature of the 2,2-disubstituted oxirane ring necessitates catalysts that can overcome significant steric hindrance to achieve high efficiency and selectivity.

Future research should focus on the design and application of bespoke catalysts for both the synthesis and ring-opening reactions of this epoxide. For its synthesis, asymmetric epoxidation of the corresponding ketone precursor using novel chiral catalysts could be a key area. For instance, heterobimetallic complexes, such as those involving rare earth metals and lithium, have shown promise in the asymmetric Corey-Chaykovsky epoxidation of ketones, yielding 2,2-disubstituted terminal epoxides with high enantioselectivity. mdpi.com The development of catalysts that can accommodate the bulky phenylethynyl group will be critical.

For the subsequent transformations of this compound, Lewis acid-mediated reactions are a promising avenue. mdpi.comnih.gov The development of chiral Lewis acids could enable enantioselective ring-opening reactions, providing access to a wide range of chiral building blocks. Furthermore, cooperative catalysis, where two or more catalytic species work in concert, could offer enhanced reactivity and selectivity. An example is the combination of an N-heterocyclic carbene-iridium complex with palladium on carbon, which has been shown to control the regioselectivity in the ring-opening of 2,2-disubstituted terminal aryl epoxides. acs.org

Catalyst TypePotential ApplicationExpected Outcome
Chiral Heterobimetallic ComplexesAsymmetric epoxidation of precursor ketoneEnantiomerically enriched this compound
Chiral Lewis AcidsEnantioselective ring-opening reactionsAccess to chiral synthons with defined stereochemistry
Cooperative Catalytic SystemsRegioselective ring-opening reactionsControl over the site of nucleophilic attack
Frustrated Lewis PairsMetal-free ring-opening reactionsFormation of novel zwitterionic intermediates and heterocyclic compounds

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry offer a framework for developing more sustainable and environmentally benign methods for the synthesis and manipulation of this compound. Future research in this area could explore several promising directions.

One key area is the development of solvent-free or eco-friendly solvent-based reaction conditions. The use of alternative reaction media, such as ionic liquids or deep eutectic solvents, could reduce the reliance on volatile organic compounds. Furthermore, exploring biocatalytic methods, such as the use of halohydrin dehalogenases for the resolution of 2,2-disubstituted epoxides, presents a green alternative to traditional chemical methods. nih.gov

Another important aspect of green chemistry is atom economy. Reactions that incorporate a high percentage of the starting materials into the final product are highly desirable. In this context, the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is a prime example of an atom-economical reaction. Developing efficient catalysts for the reaction of CO2 with the sterically hindered this compound would not only be a green transformation but also provide access to valuable carbonate derivatives.

Finally, the use of renewable resources and energy-efficient processes is a cornerstone of green chemistry. Research into photocatalytic or electrochemical methods for the synthesis and transformation of this epoxide could lead to more sustainable processes that operate under milder conditions.

Expansion of Synthetic Utility

The unique combination of a reactive epoxide ring and a versatile phenylethynyl moiety suggests that this compound could be a valuable building block in organic synthesis. Future research should aim to unlock this potential by exploring its application in the synthesis of complex molecules and novel chemical scaffolds.

The alkyne functionality is a gateway to a vast array of chemical transformations, including "click" chemistry, Sonogashira coupling, and various cycloaddition reactions. nih.gov The epoxide ring, upon regioselective opening with various nucleophiles, can introduce two new functional groups with controlled stereochemistry. The combination of these two reactive sites in one molecule opens up possibilities for cascade reactions and the rapid construction of molecular complexity.

For instance, intramolecular reactions, where a nucleophile generated from the alkyne moiety attacks the epoxide ring, could lead to the formation of novel heterocyclic compounds. The exploration of such tandem cyclization reactions could be a fruitful area of research. Furthermore, the use of this compound in the synthesis of natural products or medicinally relevant compounds would be a significant demonstration of its synthetic utility. nih.gov The alkynyl group is found in a number of bioactive natural products, and this epoxide could serve as a key intermediate in their synthesis. nih.gov

Reaction TypePotential Synthetic Outcome
Intramolecular CyclizationSynthesis of novel oxygen-containing heterocycles
Ring-opening followed by Cross-couplingConstruction of complex molecular scaffolds
"Click" ChemistryBioconjugation and materials science applications
Tandem ReactionsRapid assembly of polyfunctionalized molecules

Advanced Mechanistic Insights

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for the rational design of new synthetic methods and catalysts. The interplay of steric and electronic effects from the methyl, phenyl, and ethynyl (B1212043) groups on the epoxide ring presents a fascinating case for detailed mechanistic investigation.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of its ring-opening reactions. mdpi.com Such studies could help to predict the regioselectivity of nucleophilic attack under different catalytic conditions (e.g., acid-catalyzed vs. base-catalyzed). For example, computational studies on the ring-opening of epoxides mediated by Frustrated Lewis Pairs have elucidated the role of the Lewis acid in activating the epoxide. researchgate.net

Experimental mechanistic studies will also be essential. Kinetic studies can provide information on the rate-determining steps of reactions, while isotopic labeling experiments can help to trace the fate of atoms during a transformation. The stereochemical outcome of reactions can provide clues about the mechanism, for instance, whether a reaction proceeds via an SN2-type backside attack or through a carbocationic intermediate. nih.gov A detailed mechanistic understanding of the rearrangement of 2,2-disubstituted epoxides catalyzed by Lewis acids can be complex, and further investigation into the migratory aptitudes of the methyl versus the phenylethynyl group would be of fundamental interest.

Mechanistic AspectInvestigative ToolPotential Insights
Regioselectivity of Ring-OpeningComputational Modeling (DFT)Prediction of favored reaction pathways
Reaction KineticsExperimental Rate StudiesIdentification of rate-determining steps
Stereochemical OutcomeChiral AnalysisElucidation of SN1 vs. SN2 character
Role of CatalystSpectroscopic and Crystallographic StudiesUnderstanding catalyst-substrate interactions

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity and detect impurities (e.g., diols from hydrolysis) .
  • HPLC : Chiral columns (e.g., Chiralpak IA) quantify enantiomeric purity .
  • GC-MS : Monitors thermal stability; decomposition above 150°C indicates need for cold storage (-20°C) .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and activation energies. For example:

  • Electrophilicity : Calculated Fukui indices identify reactive sites for electrophilic attacks.
  • Solvent effects : COSMO-RS simulations predict solvation energies in acetonitrile vs. toluene .

What methodologies are used to evaluate the biological activity of derivatives of this compound?

Q. Advanced Research Focus

  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa) assess IC₅₀ values of β-amino alcohol derivatives .
  • Enzyme inhibition : Fluorogenic substrates measure inhibition of proteases or kinases linked to the compound’s epoxide moiety .
  • In silico docking : AutoDock Vina predicts binding affinities to targets like EGFR or COX-2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.